2-Bromo-3-(trifluoromethyl)phenylacetylene
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Overview
Description
2-Bromo-3-(trifluoromethyl)phenylacetylene is a chemical compound with the molecular formula C9H4BrF3 It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)phenylacetylene typically involves the bromination of 1-ethynyl-3-(trifluoromethyl)benzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Addition Reactions: Reagents such as hydrogen gas with a palladium catalyst for hydrogenation.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Addition Products: New compounds with additional functional groups attached to the ethynyl group.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)phenylacetylene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-3-(trifluoromethyl)phenylacetylene exerts its effects depends on the specific reactions it undergoes. The presence of the bromine, ethynyl, and trifluoromethyl groups influences its reactivity and interaction with other molecules. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethyl)benzene
- 3-Bromobenzotrifluoride
Comparison: 2-Bromo-3-(trifluoromethyl)phenylacetylene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other bromotrifluoromethylbenzene derivatives. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-bromo-1-ethynyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONDLBRQUJQYEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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